molecular formula C20H27N3O6S B3003436 Dimethyl 3-{2-[4-(4-methoxyphenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate CAS No. 294849-09-5

Dimethyl 3-{2-[4-(4-methoxyphenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate

Cat. No.: B3003436
CAS No.: 294849-09-5
M. Wt: 437.51
InChI Key: LVGYSMKAQBPGID-UHFFFAOYSA-N
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Description

Dimethyl 3-{2-[4-(4-methoxyphenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate is a synthetic heterocyclic compound featuring a thiazolane core fused with two ester groups and a piperazine-acetyl substituent. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the thiazolane and piperazine moieties may act as pharmacophores.

Properties

IUPAC Name

dimethyl 3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]acetyl]-1,3-thiazolidine-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O6S/c1-27-15-6-4-14(5-7-15)22-10-8-21(9-11-22)12-17(24)23-16(19(25)28-2)13-30-18(23)20(26)29-3/h4-7,16,18H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGYSMKAQBPGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)N3C(CSC3C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-{2-[4-(4-methoxyphenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate typically involves multiple steps:

    Formation of the Thiazolane Ring: The thiazolane ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-halo ester.

    Introduction of the Piperazine Moiety: The piperazine derivative is introduced via nucleophilic substitution, where the piperazine reacts with an appropriate electrophile, such as an acyl chloride or ester.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck coupling, involving a methoxyphenyl boronic acid or halide.

    Final Esterification: The final step involves esterification to introduce the dimethyl ester groups, which can be achieved using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups or the thiazolane ring, potentially leading to alcohols or reduced thiazolane derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the piperazine ring.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohols or reduced thiazolane derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Antimicrobial Properties

The piperazine ring in the compound has been widely recognized for its role in the development of antimicrobial agents. Research indicates that derivatives containing piperazine structures exhibit substantial antibacterial and antifungal activities. For instance, compounds similar to dimethyl thiazolane derivatives have been synthesized and evaluated for their antimicrobial efficacy, showing promising results against various pathogens .

Anti-inflammatory Activity

Compounds featuring thiazole and piperazine derivatives are also noted for their anti-inflammatory properties. Studies have demonstrated that certain thiazolyl amides exhibit significant inhibition of inflammation in vivo, as evidenced by reduced edema in animal models. The structural characteristics of these compounds, including the presence of specific substituents on the piperazine ring, can enhance their biological activity .

Antioxidant Effects

The antioxidant potential of thiazole derivatives has been explored extensively. Compounds with similar structures have shown effectiveness in scavenging free radicals and reducing oxidative stress in biological systems. This property is particularly relevant for developing treatments aimed at mitigating oxidative damage associated with various diseases .

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives. For example, compounds derived from thiazoline scaffolds have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . The specific structure of dimethyl 3-{2-[4-(4-methoxyphenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate may also contribute to its potential anticancer efficacy.

Neuroprotective Effects

Research has indicated that certain piperazine derivatives possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of acetylcholinesterase by thiazole derivatives suggests a mechanism through which these compounds can enhance cognitive function by increasing acetylcholine levels in the brain .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the piperazine ring or the thiazole moiety can significantly influence biological activity. For instance, variations in substituents can enhance anti-inflammatory or antimicrobial properties .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialPiperazine derivativesEffective against bacterial strains
Anti-inflammatoryThiazolyl amidesReduced edema in carrageenan-induced models
AntioxidantThiazole derivativesScavenging activity against DPPH radicals
AnticancerThiazoline derivativesInduced apoptosis in cancer cell lines
NeuroprotectivePiperazine analogsInhibition of acetylcholinesterase

Mechanism of Action

The mechanism of action of Dimethyl 3-{2-[4-(4-methoxyphenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate would depend on its specific biological target. Generally, compounds with piperazine and thiazolane moieties can interact with various enzymes or receptors, potentially inhibiting or activating them. The methoxyphenyl group may enhance binding affinity or specificity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Containing Analogs

The Molecules 2013 study synthesized 1-cyclopropyl-6-fluoro-4-oxo-7-(4-[4-substituted piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic acids (e.g., compound 3 in ). These fluoroquinolone analogs share the piperazine moiety with the target compound but differ in their core structure (quinoline vs. thiazolane). Key comparisons include:

  • Synthetic Pathways : Both compounds utilize piperazine derivatives in nucleophilic acyl substitution reactions. For example, triphosgene and DIEA were employed to activate intermediates in , while the target compound likely requires similar coupling agents for acetyl-piperazine attachment .
  • Bioactivity: The quinolinecarboxylic acids in are designed as antibiotics, leveraging the fluoroquinolone scaffold for DNA gyrase inhibition. In contrast, the thiazolane core in the target compound may confer distinct mechanisms, such as protease or kinase modulation.

Methoxyphenyl-Substituted Chromones from Agarwood

Studies on Chinese agarwood (Evidences 3-4) isolated 2-(2-phenylethyl)chromones with methoxyphenyl substituents, such as 5,8-dihydroxy-2-(2-p-methoxyphenylethyl)chromone (compound 2 in ). These natural products share the 4-methoxyphenyl group with the target compound but differ in backbone (chromone vs. thiazolane) and origin (natural vs. synthetic).

  • However, the chromones’ phenolic hydroxyl groups (e.g., in compound 1, ) confer antioxidant activity, whereas the target compound’s ester and acetyl groups may prioritize metabolic stability .
  • Applications : Agarwood chromones are studied for anti-inflammatory and neuroprotective effects, while synthetic thiazolane derivatives are often explored in drug discovery for their conformational rigidity and hydrogen-bonding capacity.

Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn:

  • Solubility : The dimethyl ester and piperazine groups may enhance aqueous solubility compared to purely aromatic analogs (e.g., agarwood chromones).
  • Receptor Binding: The piperazine moiety could mimic endogenous amines, enabling interactions with serotonin or dopamine receptors, as seen in antipsychotic drugs.

Data Tables

Compound Core Structure Key Substituents Molecular Weight (Da) Reported Activity
Target Compound Thiazolane dicarboxylate 4-(4-Methoxyphenyl)piperazino acetyl ~495 (calculated) Not reported
Quinolinecarboxylic Acid () Fluoroquinolone Piperazino, cyclopropyl ~450 (estimated) Antibacterial
Agarwood Chromone () Chromone 2-(4-Methoxyphenylethyl), dihydroxy ~354 (calculated) Antioxidant, anti-inflammatory

Biological Activity

Dimethyl 3-{2-[4-(4-methoxyphenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the thiazolane family and features a complex structure that includes a thiazole ring, piperazine moiety, and carboxylate groups. The synthesis typically involves the reaction of thiazole derivatives with piperazine and acetic acid derivatives under controlled conditions. The detailed synthesis process includes:

  • Starting Materials : Thiazole derivatives, piperazine derivatives, and acetic acid.
  • Reaction Conditions : Stirring at elevated temperatures in organic solvents (e.g., ethanol) for several hours.
  • Purification : The product is purified using chromatographic techniques to yield a white solid.

Antitumor Activity

Research has indicated that compounds related to dimethyl thiazolane derivatives exhibit significant antitumor properties. For instance, studies have shown that similar structures inhibit the growth of various cancer cell lines by inducing apoptosis or cell cycle arrest. A notable study demonstrated that thiazolane derivatives could inhibit tumor growth in vivo and in vitro through mechanisms involving the modulation of key signaling pathways such as MAPK and PI3K/Akt pathways .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Research indicates that related thiazolidine compounds demonstrate potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor activities, this compound has shown promise in anti-inflammatory applications. Studies suggest that it can reduce inflammatory markers in cell cultures and animal models, potentially through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 .

Case Studies

  • Anticancer Efficacy : In a study involving MCF-7 breast cancer cells, dimethyl thiazolane derivatives were tested for cytotoxicity. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting strong anticancer potential when combined with conventional chemotherapy agents .
  • Antibacterial Activity : Another study evaluated the antibacterial effects of similar thiazolidine compounds against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones in agar diffusion assays, indicating effective antibacterial properties .

Data Tables

Biological Activity Effect Reference
AntitumorInhibition of tumor growth
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryReduced cytokine levels

Q & A

Basic: What are the optimal synthetic conditions to maximize yield for this compound?

Methodological Answer:
Key steps involve (i) condensation of the piperazino-acetyl intermediate with the thiazolane dicarboxylate core under reflux and (ii) crystallization optimization. Evidence suggests:

  • Solvent Selection : Ethanol or DMSO with catalytic acetic acid improves reaction homogeneity and intermediate solubility .
  • Reflux Duration : 4–18 hours, depending on the reactivity of intermediates (shorter for stable intermediates, longer for sterically hindered reactions) .
  • Crystallization : Use of ethanol-water mixtures (1:1 v/v) at 0–4°C enhances purity and yield (e.g., 65% yield reported for analogous triazole derivatives) .

Advanced: How can contradictory spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

Methodological Answer:

  • Dynamic NMR Studies : Probe temperature-dependent shifts to identify conformational flexibility in the piperazino or thiazolane moieties .
  • X-ray Crystallography : Resolve ambiguities by comparing experimental bond angles/distances (e.g., piperazine ring puckering) with computational models (DFT/B3LYP) .
  • Isotopic Labeling : Use ¹³C-labeled acetyl groups to track electronic environments and validate assignments .

Basic: What spectroscopic techniques are critical for characterizing the thiazolane ring?

Methodological Answer:

  • IR Spectroscopy : Confirm C=O stretches (1670–1750 cm⁻¹) and C-S-C vibrations (680–750 cm⁻¹) .
  • ¹H/¹³C NMR : Assign thiazolane protons (δ 3.5–4.5 ppm) and carbons (δ 60–70 ppm) via 2D experiments (HSQC, HMBC) to differentiate from ester carbonyls .
  • Mass Spectrometry : Use HRMS to verify the molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of methoxy groups or acetyl moieties) .

Advanced: What strategies address stability issues under varying pH conditions?

Methodological Answer:

  • pH-Rate Profiling : Conduct kinetic studies (HPLC monitoring) in buffers (pH 1–12) to identify degradation pathways (e.g., hydrolysis of ester groups) .
  • Lyophilization : For aqueous solutions, lyophilize the compound with cryoprotectants (e.g., trehalose) to prevent pH-driven decomposition .
  • Solid-State Stability : Store in amber vials under argon at –20°C; avoid humidity (>60% RH accelerates degradation) .

Basic: How is regioselectivity of the piperazino-acetylation step confirmed?

Methodological Answer:

  • Control Reactions : Synthesize derivatives with blocked piperazine nitrogen(s) (e.g., Boc-protected) to isolate the active site .
  • NOE Spectroscopy : Detect spatial proximity between the acetyl group and specific piperazine protons to confirm attachment position .
  • Comparative HPLC : Analyze reaction mixtures against standards of regioisomers (if available) to rule out by-products .

Advanced: What computational methods validate binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen against serotonin receptors (5-HT1A/2A), given the 4-methoxyphenyl-piperazine motif’s affinity .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the acetyl-thiazolane moiety in binding pockets .
  • QSAR Modeling : Corate substituent effects (e.g., methoxy vs. nitro groups) on binding energy using Hammett constants .

Basic: How to troubleshoot low yields in the final crystallization step?

Methodological Answer:

  • Solvent Polarity Adjustment : Test mixtures (DMF-acetic acid, ethanol-water) to balance solubility and nucleation rates .
  • Seeding : Introduce microcrystals of the pure compound to induce controlled crystallization .
  • Gradient Cooling : Slowly reduce temperature from 60°C to 4°C over 12 hours to minimize impurities .

Advanced: What mechanistic insights explain side-product formation during thiazolane ring closure?

Methodological Answer:

  • LC-MS Monitoring : Identify intermediates (e.g., open-chain thioesters) to pinpoint where cyclization fails .
  • Acid/Base Catalysis Screening : Compare rates with/without triethylamine or acetic acid to optimize ring closure .
  • Isotope Effects : Use deuterated solvents (DMSO-d6) to study proton transfer steps in the cyclization mechanism .

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